2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-4-2-3-5-12(10)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPXMEXBPKYTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (Dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Triazoles have been shown to inhibit various targets involved in cancer progression. For instance, derivatives of triazole have demonstrated efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. Inhibiting PARP can lead to increased cancer cell death, especially in tumors with defective DNA repair mechanisms, such as those with BRCA mutations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazoles are known for their antifungal activity; thus, derivatives like 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole may exhibit similar effects against bacterial and fungal pathogens. Research indicates that modifications to the triazole ring can enhance its potency against resistant strains of bacteria and fungi .
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of DNA repair (PARP inhibitors) | |
| Antimicrobial | Disruption of microbial cell functions | |
| Antiviral | Potential inhibition of viral replication |
Anticancer Research
In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the azetidine structure improved antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and triazole rings. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the azetidine or triazole moieties. Key examples from the evidence include:
Key Observations :
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Notes:
- The target compound’s methylbenzoyl group balances lipophilicity and solubility better than BK48098’s sulfonyl group or 9c’s extended aromatic system.
Biological Activity
The compound 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a member of the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.27 g/mol. The structure features a triazole ring that contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities including:
- Antifungal : Inhibition of fungal growth through interference with ergosterol synthesis.
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Induction of apoptosis in cancer cells.
- Cholinesterase Inhibition : Potential use in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can interact with enzymes such as AChE and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for cognitive enhancement and potential Alzheimer's disease treatment .
- Antiproliferative Effects : Studies have shown that certain triazole derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .
Anticancer Activity
A study on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds showed better efficacy than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties were evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited notable inhibition zones in agar diffusion assays.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.
- Triazole Formation : Employing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole ring.
- Final Modifications : Introducing the methylbenzoyl group through acylation reactions.
Q & A
Q. What are the recommended synthetic routes for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging azetidine and triazole precursors. For example, refluxing azide intermediates with 2-methylbenzoyl chloride in ethanol/acetic acid under nitrogen can yield the target compound . Purity validation requires multi-spectral analysis:
- 1H/13C NMR to confirm regioselectivity of the triazole ring and substitution patterns.
- IR spectroscopy to identify carbonyl (C=O) and triazole (C-N) stretches.
- Elemental analysis (C, H, N) to confirm stoichiometry (e.g., deviations >0.3% suggest impurities) .
Q. How can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Use a factorial design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | Ethanol | DMF |
| Response surface methodology (RSM) can identify optimal conditions, reducing trial-and-error approaches . |
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinases or proteases) using fluorescence-based substrates. For cytotoxicity, use MTT assays on cancer cell lines (IC50 determination). Docking studies (AutoDock Vina) can predict binding affinities to target proteins, prioritizing experimental validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental binding affinities?
- Methodological Answer : Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility. Employ QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to refine binding poses and calculate binding free energies. Compare with experimental data via linear regression (R² >0.8 validates models) .
Q. What strategies mitigate regioselectivity challenges in triazole synthesis?
Q. How to design structure-activity relationship (SAR) studies for azetidine-triazole hybrids?
- Methodological Answer : Synthesize analogs with systematic variations:
Q. What advanced characterization techniques resolve crystallographic ambiguities?
- Methodological Answer : For polymorph identification, combine PXRD (Powder X-ray Diffraction) with SC-XRD (Single-Crystal X-ray Diffraction) . Dynamic NMR (VT-NMR) can probe conformational flexibility in solution, while DFT calculations (B3LYP/6-31G*) predict stable conformers .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCGC guidelines). For cell-based studies, ensure consistent passage numbers and culture conditions. Meta-analyses using Cohen’s d can quantify effect sizes across datasets. Conflicting results may arise from off-target effects, requiring proteome profiling (e.g., KINOMEscan) .
Tables for Key Findings
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5 | Ethanol | 80 | 62 |
| 10 | DMF | 100 | 78 |
| 15 | Ethanol | 120 | 85 |
Table 2 : SAR Trends for Azetidine-Triazole Derivatives
| Substituent | logP | IC50 (µM) |
|---|---|---|
| 2-methylbenzoyl | 2.1 | 1.4 |
| 4-fluorobenzoyl | 2.3 | 0.9 |
| 3-nitrobenzoyl | 1.8 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
